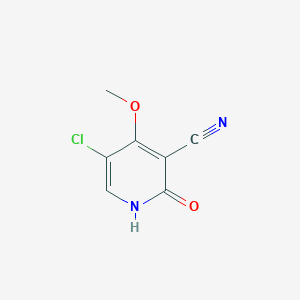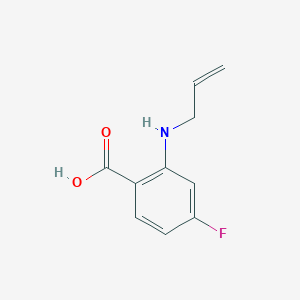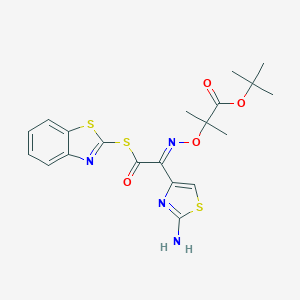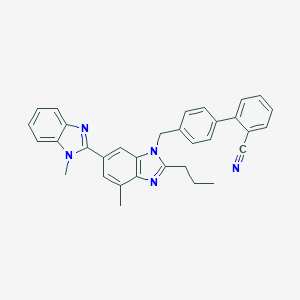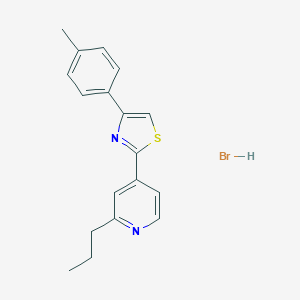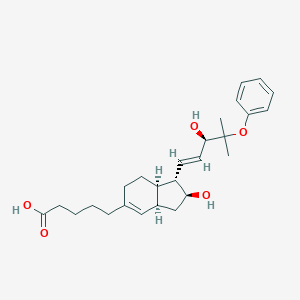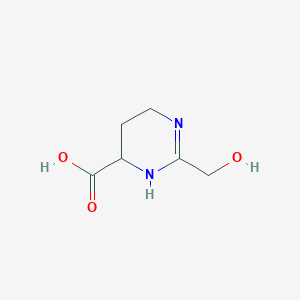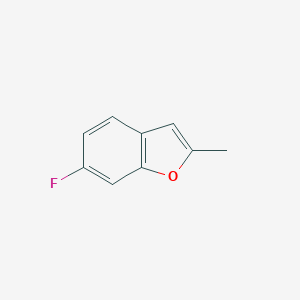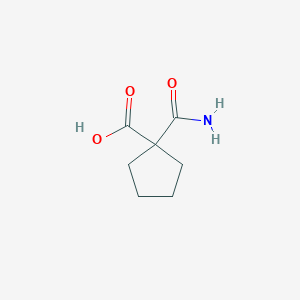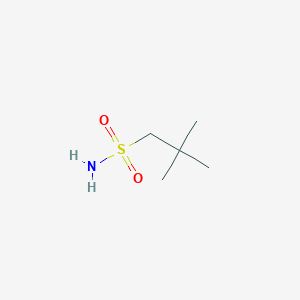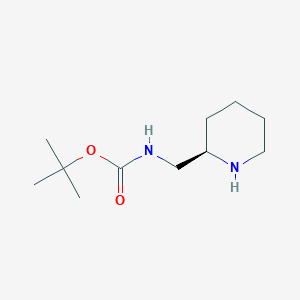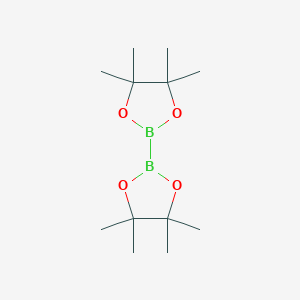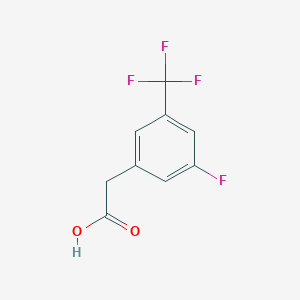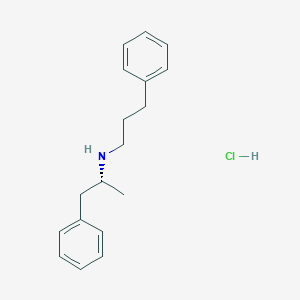
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane, also known as N-PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is not fully understood. However, it is believed to work by modulating the levels of dopamine and other neurotransmitters in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine, which may contribute to its psychoactive effects.
Effets Biochimiques Et Physiologiques
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has several advantages for lab experiments. It is a synthetic compound that can be easily produced in high yields and purity. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to its use in lab experiments. The exact mechanism of action is not fully understood, and there is limited research on its long-term effects.
Orientations Futures
There are several future directions for the research on N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Additionally, the long-term effects of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane need to be studied to ensure its safety for human use.
In conclusion, N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. Its synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have neuroprotective properties, to enhance cognitive function, and to reduce anxiety in animal models. However, further research is needed to fully understand the mechanism of action and to determine its potential uses in human medicine.
Méthodes De Synthèse
The synthesis of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane involves the reaction of 3-phenyl-n-propylamine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with nitroethane to yield N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. This synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane.
Applications De Recherche Scientifique
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have neuroprotective properties and to enhance cognitive function in animal models. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
Numéro CAS |
131903-56-5 |
|---|---|
Nom du produit |
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane |
Formule moléculaire |
C18H24ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
(2R)-1-phenyl-N-(3-phenylpropyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1 |
Clé InChI |
NOOYIVIUEHDMSF-PKLMIRHRSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Autres numéros CAS |
131903-56-5 |
Synonymes |
N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane PPAP R(-)-N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane hydrochloride R(-)PPAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



